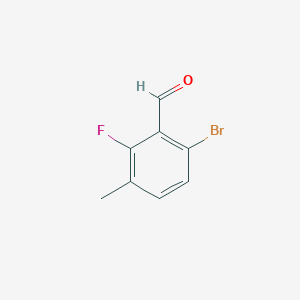

6-Bromo-2-fluoro-3-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZCMNVTXPJOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729154 | |

| Record name | 6-Bromo-2-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114809-22-1 | |

| Record name | 6-Bromo-2-fluoro-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Bromo-2-fluoro-3-methylbenzaldehyde: Properties, Synthesis, and Applications

Introduction

6-Bromo-2-fluoro-3-methylbenzaldehyde (CAS No: 1114809-22-1; Synonym: 2-Bromo-6-fluoro-3-methylbenzaldehyde, CAS No: 154650-16-5) is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis.[1][2][3][4] Its molecular architecture, featuring a strategically substituted benzene ring with bromo, fluoro, methyl, and formyl groups, offers a unique combination of reactive sites. This poly-functional nature makes it an exceptionally valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2]

The presence of an electron-withdrawing fluorine atom, a bulky bromine atom ortho to the aldehyde, and a methyl group creates a distinct electronic and steric environment. This influences the reactivity of the aldehyde and provides a handle for further molecular diversification, most notably through cross-coupling reactions at the carbon-bromine bond. This guide provides an in-depth analysis of its chemical properties, validated synthetic protocols, reactivity profile, and applications, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The unique substitution pattern of this compound dictates its physical characteristics and is key to its utility in synthesis.[2]

Physical Properties

The compound is typically supplied as a solid, ranging in color from white to yellow or brown, and possesses a distinct odor.[1] Predicted physicochemical properties and storage conditions are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1114809-22-1; 154650-16-5 | [1][2] |

| Molecular Formula | C₈H₆BrFO | [1][2] |

| Molecular Weight | 217.04 g/mol | [1][2] |

| Appearance | White to Yellow/Brown Solid | [1] |

| Boiling Point | 250.4 ± 35.0 °C (Predicted) | [1] |

| Density | 1.575 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

Spectroscopic Profile

While comprehensive, peer-reviewed spectral data is not widely published, the structure allows for a reliable prediction of its spectroscopic signatures. This theoretical profile is crucial for reaction monitoring and quality control. For definitive data, it is often necessary to consult the supplier's Certificate of Analysis.[5]

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and two in the aliphatic/aldehyde region. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically around δ 9.5-10.5 ppm. The two aromatic protons will appear as doublets, with their chemical shifts influenced by the surrounding substituents. The methyl (-CH₃) protons will be a singlet further upfield, likely around δ 2.3-2.6 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde is the most downfield signal, expected above δ 185 ppm. The aromatic region will display six distinct signals for the benzene ring carbons, with the carbon atoms attached to bromine and fluorine showing characteristic splitting patterns and chemical shifts. The methyl carbon will appear upfield around δ 15-20 ppm.

-

IR Spectroscopy: Key vibrational frequencies would include a strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹, C-H stretches for the aromatic ring just above 3000 cm⁻¹, and C-H stretches for the methyl group just below 3000 cm⁻¹. Vibrations corresponding to C-F and C-Br bonds would be visible in the fingerprint region (below 1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at M+ and M+2.

Synthesis and Manufacturing

The synthesis of this compound requires a regioselective approach to ensure the correct placement of the four different substituents on the aromatic ring. While several routes are plausible, methods like the Vilsmeier-Haack formylation or Friedel-Crafts acylation of a pre-functionalized precursor are common strategies.[2]

Representative Synthetic Protocol: Vilsmeier-Haack Formylation

This method is effective for adding a formyl group to an activated aromatic ring. The causality lies in the generation of the electrophilic Vilsmeier reagent (chloroiminium ion) in situ, which then attacks the electron-rich aromatic precursor.

Workflow: Vilsmeier-Haack Synthesis

Caption: Vilsmeier-Haack synthesis workflow.

Step-by-Step Methodology:

-

Reagent Formation: In a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen), cool dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Reaction: Dissolve the starting material, 2-bromo-6-fluoro-3-methylanisole, in a suitable solvent (e.g., dichloromethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

-

Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC. The elevated temperature is necessary to drive the electrophilic substitution.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. This hydrolyzes the intermediate iminium salt to the final aldehyde product.

-

Workup & Purification: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified using silica gel column chromatography to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde can undergo classical transformations, while the C-Br bond serves as a prime site for carbon-carbon bond formation.

Caption: Core reactivity pathways of the title compound.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-bromo-6-fluoro-3-methylbenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).[2] This transformation is fundamental for creating acidic pharmacophores.

-

Reduction: Selective reduction of the aldehyde to 2-bromo-6-fluoro-3-methylbenzyl alcohol is efficiently achieved with mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.[2] This prevents unwanted reactions with the halogen substituents.

-

Reductive Amination: The aldehyde is an excellent substrate for reductive amination, reacting with primary or secondary amines to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the corresponding amine.

Reactions of the Bromo Substituent

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the most valuable synthetic handle for building molecular complexity. It readily participates in cross-coupling reactions such as:

-

Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to form biaryl structures.

-

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form an arylethyne linkage.

-

Applications in Research and Drug Development

The primary application of this compound is as an intermediate in the synthesis of high-value target molecules.[1][2] Its structure is particularly relevant in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability and binding affinity of a drug candidate.[6]

A notable example is its use in an improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discovery programs.[1] In this context, the aldehyde functionality is transformed, and the bromo and fluoro groups remain to modulate the properties of the final molecule. The strategic placement of these groups allows chemists to fine-tune lipophilicity, electronic properties, and metabolic pathways, which are critical for optimizing a drug's pharmacokinetic and pharmacodynamic profile.[6][7]

Sources

- 1. 1114809-22-1 | this compound [fluoromart.com]

- 2. Buy 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5 [smolecule.com]

- 3. guiding-bio.com [guiding-bio.com]

- 4. rndmate.com [rndmate.com]

- 5. 154650-16-5|2-Bromo-6-fluoro-3-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

"6-Bromo-2-fluoro-3-methylbenzaldehyde" synthesis pathways

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-fluoro-3-methylbenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol .[1] Its chemical structure, featuring a strategically functionalized benzene ring, makes it a valuable intermediate and building block in the synthesis of more complex molecules.[1] This compound, identified by CAS Number 1114809-22-1, is particularly significant in the development of pharmaceuticals and agrochemicals, where precise molecular architectures are required to achieve desired biological activity.[1][2]

This guide provides a comprehensive analysis of plausible and robust synthetic pathways for the preparation of this compound. While specific peer-reviewed literature detailing the synthesis of this exact isomer is not abundant, the methodologies presented here are grounded in well-established and fundamental principles of organic chemistry. The pathways have been designed to offer researchers a logical and scientifically sound approach to obtaining the target compound, emphasizing control over regiochemistry, reaction efficiency, and product purity.

Strategic Analysis of Synthetic Pathways

The primary challenge in synthesizing this compound lies in achieving the desired 1,2,3,6-substitution pattern on the benzene ring. The directing effects of the fluoro, methyl, and bromo groups must be carefully considered to install the aldehyde (formyl) group at the correct position. Two primary strategies are proposed: Ortho-Directed Lithiation and Formylation and Oxidation of a Precursor Benzyl Alcohol .

Pathway 1: Ortho-Directed Lithiation and Formylation

This pathway is arguably the most direct approach, leveraging the powerful ortho-directing ability of the fluorine atom to achieve regioselective formylation. The strategy involves the creation of an organolithium intermediate from a pre-functionalized benzene ring, which is then quenched with a formylating agent.

Causality and Experimental Rationale

The success of this route hinges on the ortho-directing metalation principle. The fluorine atom, being highly electronegative, can coordinate with the lithium cation of an organolithium base (like n-BuLi), acidifying the adjacent ortho-protons. This allows for the selective deprotonation at the C6 position, generating a targeted carbanion that can then react with an electrophile. The choice of a very low temperature (-78 °C) is critical to ensure the kinetic stability of the organolithium intermediate and prevent unwanted side reactions, such as rearrangement or reaction with the solvent. Anhydrous conditions are mandatory, as organolithium reagents are extremely strong bases and will be instantly quenched by protic sources like water.

Experimental Protocol

Step 1a: Synthesis of 1-Bromo-3-fluoro-2-methylbenzene (Starting Material)

The required starting material is not commercially ubiquitous and would likely need to be prepared, for instance, from 2-fluoro-3-methylaniline via a Sandmeyer-type reaction.

Step 1b: Ortho-Lithiation and Formylation

-

Inert Atmosphere Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

-

Reagent Addition: Dissolve 1-bromo-3-fluoro-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture. The solution may change color.

-

Warming: Allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature over several hours or overnight.

-

Quenching and Workup: Cool the mixture to 0 °C and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.

Visual Workflow: Pathway 1

Caption: Ortho-Directed Lithiation and Formylation Workflow.

Pathway 2: Oxidation of a Precursor Benzyl Alcohol

This alternative pathway involves the synthesis of the target aldehyde through the oxidation of its corresponding benzyl alcohol. This is a classic and highly reliable transformation in organic synthesis, with numerous available reagents that can perform the conversion under mild conditions, thus preventing over-oxidation to the carboxylic acid.

Causality and Experimental Rationale

The key to this pathway is the selective oxidation of a primary alcohol to an aldehyde. Reagents like Dess-Martin Periodinane (DMP) are preferred because they operate under neutral, room-temperature conditions, offering high yields and excellent functional group tolerance.[3] The mechanism involves the formation of an intermediate periodinane ester, followed by an intramolecular elimination to yield the aldehyde, acetic acid, and a reduced iodine(III) species. The choice of an aprotic solvent like dichloromethane (DCM) is standard for this type of oxidation. The workup procedure is designed to quench the reaction and remove the iodine-based byproducts.[3]

Experimental Protocol

Step 2a: Synthesis of (6-Bromo-2-fluoro-3-methylphenyl)methanol (Precursor)

This alcohol precursor can be synthesized from the same 1-bromo-3-fluoro-2-methylbenzene used in Pathway 1. The process would involve ortho-lithiation followed by quenching with a suitable formaldehyde equivalent, such as paraformaldehyde.

Step 2b: Dess-Martin Oxidation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (6-Bromo-2-fluoro-3-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Oxidant Addition: Add Dess-Martin Periodinane (DMP, 1.2-1.5 eq) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

-

Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 1-3 hours).

-

Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers become clear.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by column chromatography on silica gel.

Visual Workflow: Pathway 2

Caption: Oxidation of Benzyl Alcohol Precursor Workflow.

Comparative Analysis of Synthetic Pathways

The optimal choice of pathway depends on factors such as reagent availability, scale, and the specific equipment and expertise within the laboratory.

| Parameter | Pathway 1: Ortho-Lithiation | Pathway 2: Oxidation of Alcohol |

| Key Transformation | C-H activation and formylation | Alcohol oxidation |

| Starting Material | 1-Bromo-3-fluoro-2-methylbenzene | (6-Bromo-2-fluoro-3-methylphenyl)methanol |

| Key Reagents | n-Butyllithium, DMF | Dess-Martin Periodinane (or other mild oxidant) |

| Reaction Conditions | Cryogenic (-78 °C), strictly anhydrous, inert atmosphere | Room temperature, anhydrous |

| Advantages | Direct and potentially fewer steps if starting material is available. | Milder reaction conditions, high-yielding, and operationally simpler oxidation step. |

| Disadvantages | Requires cryogenic temperatures and handling of pyrophoric reagents (n-BuLi). | Requires the prior synthesis of the alcohol precursor, potentially adding a step to the overall sequence. |

Conclusion

The synthesis of this compound is a tractable challenge for a skilled organic chemist. Both the Ortho-Directed Lithiation and Alcohol Oxidation pathways represent viable and robust strategies. The lithiation route offers a direct conversion but demands stringent control over reaction conditions. The oxidation route is operationally simpler for the final step but necessitates the prior preparation of the corresponding benzyl alcohol. The selection of the synthetic route should be based on a careful evaluation of available resources, desired scale, and safety considerations. Both pathways culminate in standard purification procedures, which are essential for obtaining the target compound with the high purity required for its application in pharmaceutical and agrochemical research.

References

- This compound - Fluoromart.

- Buy 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5 - Smolecule.

- Comparative Analysis of Synthetic Routes to 2-Bromo-3'-fluoro-5'-methylbenzophenone - Benchchem.

- This compound,CAS No.1114809-22-1.

- 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - ChemicalBook.

Sources

A Comprehensive Technical Guide to 6-Bromo-2-fluoro-3-methylbenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 6-bromo-2-fluoro-3-methylbenzaldehyde (CAS No. 1114809-22-1), a key building block in modern medicinal chemistry. We will delve into its chemical properties, provide a validated synthesis protocol, explore its reactivity, and discuss its applications in the development of novel therapeutic agents.

Core Compound Properties

This compound is a yellow to brown solid with a distinct odor.[1] Its trifunctional nature, featuring an aldehyde, a bromine atom, and a fluorine atom on a methylated benzene ring, makes it a versatile intermediate for the synthesis of complex organic molecules.[2]

| Property | Value | Source |

| CAS Number | 1114809-22-1 | [3] |

| Molecular Formula | C8H6BrFO | [1][4] |

| Molecular Weight | 217.04 g/mol | [1][4] |

| Predicted Boiling Point | 250.4 ± 35.0 °C | [1][5] |

| Predicted Density | 1.575 ± 0.06 g/cm³ | [1][5] |

| Physical Form | Yellow to Brown Solid | [1] |

| Storage Temperature | 2-8°C under inert gas | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-fluoro-3-methyltoluene. This method, adapted from a similar synthesis of 2-bromo-6-fluorobenzaldehyde, involves a radical bromination followed by an oxidation of the resulting benzyl bromide.

Step 1: Synthesis of 1-Bromo-6-fluoro-2,3-dimethylbenzene

This initial step involves the bromination of 2-fluoro-3-methyltoluene.

Caption: Radical bromination of the starting material.

Experimental Protocol:

-

To a solution of 2-fluoro-3-methyltoluene (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and stir under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(bromomethyl)-2-fluoro-3-methylbenzene, which can be used in the next step without further purification.

Step 2: Oxidation to this compound

The final step is the oxidation of the benzyl bromide to the desired aldehyde.

Caption: Oxidation to the final aldehyde product.

Experimental Protocol:

-

To a solution of 1-(bromomethyl)-2-fluoro-3-methylbenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium bicarbonate (NaHCO3, 1.2 eq).

-

Heat the reaction mixture to 70-100°C and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound provides multiple avenues for synthetic transformations, making it a valuable intermediate in drug discovery.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-bromo-2-fluoro-3-methylbenzoic acid, using standard oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.[6] This transformation is crucial for introducing a carboxylic acid moiety, a common functional group in drug molecules.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (6-bromo-2-fluoro-3-methylphenyl)methanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[6] This provides access to benzyl alcohol derivatives, which are also important intermediates in pharmaceutical synthesis.

-

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to form the corresponding substituted amines. This is a powerful method for introducing nitrogen-containing functional groups.

Caption: Key reactions of the aldehyde group.

Nucleophilic Aromatic Substitution

The bromine and fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.[6] The electron-withdrawing effect of the aldehyde group activates the ring towards nucleophilic attack.

Experimental Protocol for a Representative SNAr Reaction (Synthesis of a Substituted Aniline):

-

In a sealed tube, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a base, such as potassium carbonate (K2CO3, 2.0 eq).

-

Heat the reaction mixture to 100-150°C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzaldehydes are crucial intermediates in the pharmaceutical industry due to their ability to serve as scaffolds for the synthesis of complex, biologically active molecules.[2] this compound is no exception, with its derivatives showing promise in various therapeutic areas.

A notable example is the use of a structurally similar compound, 2-bromo-3-fluoro-6-methoxybenzaldehyde, in the synthesis of benzenesulfonamide compounds. These compounds have been investigated as therapeutic agents for diseases associated with voltage-gated sodium channels, such as epilepsy.

The presence of the bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom can serve as a handle for further synthetic modifications or contribute to the overall lipophilicity of the molecule.

Safety and Handling

This compound is classified as a combustible solid and is harmful if swallowed.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[6]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash hands and any exposed skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of reactive functional groups allows for a wide range of chemical transformations, making it an essential tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development.

References

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:1114809-22-1. Retrieved from [Link]

-

Molbase. (n.d.). This compound,CAS No.1114809-22-1. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]

- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

- Google Patents. (n.d.). US11813246B2 - Pharmaceutical composition.

Sources

- 1. 1114809-22-1 | this compound [fluoromart.com]

- 2. US11813246B2 - Pharmaceutical composition - Google Patents [patents.google.com]

- 3. guiding-bio.com [guiding-bio.com]

- 4. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Buy 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5 [smolecule.com]

Spectroscopic Characterization of 6-Bromo-2-fluoro-3-methylbenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Bromo-2-fluoro-3-methylbenzaldehyde, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectroscopic phenomena and provides validated experimental protocols for data acquisition.

Introduction

This compound (C₈H₆BrFO, Molar Mass: 217.04 g/mol ) is a substituted aromatic aldehyde.[1] Its structural elucidation is paramount for ensuring purity, confirming identity, and understanding its reactivity in synthetic pathways. The strategic placement of bromo, fluoro, and methyl groups on the benzaldehyde scaffold introduces distinct electronic and steric effects that are readily probed by modern spectroscopic techniques. This guide will detail the expected spectroscopic signatures of this molecule and provide the methodologies to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal signals corresponding to the aldehyde proton, two aromatic protons, and the methyl group protons. The chemical shifts are influenced by the electronic environment created by the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (or doublet due to long-range coupling) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.[2] |

| Aromatic H-4 | 7.4 - 7.6 | Doublet | ~8-9 | This proton is ortho to the bromine atom and will be coupled to H-5. |

| Aromatic H-5 | 7.1 - 7.3 | Doublet | ~8-9 | This proton is ortho to the methyl group and will be coupled to H-4. |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | - | The methyl protons are attached to the aromatic ring and appear in a typical region for such groups. |

Causality Behind the Shifts: The electron-withdrawing nature of the aldehyde, fluorine, and bromine substituents will generally deshield the aromatic protons, shifting them downfield.[3] The fluorine atom, being the most electronegative, will exert a significant influence on the chemical shifts of nearby protons and carbons through space (anisotropic effects) and through bonds (inductive and mesomeric effects).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. Due to the substitution pattern, all eight carbon atoms are expected to be chemically non-equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 188 - 193 | The carbonyl carbon is the most deshielded carbon in the molecule.[4] |

| Aromatic C-1 (C-CHO) | 135 - 140 | This carbon is attached to the electron-withdrawing aldehyde group. |

| Aromatic C-2 (C-F) | 158 - 162 (doublet) | This carbon is directly bonded to the highly electronegative fluorine atom, leading to a significant downfield shift and a large one-bond C-F coupling. |

| Aromatic C-3 (C-CH₃) | 130 - 135 | This carbon is attached to the methyl group. |

| Aromatic C-4 | 128 - 132 | |

| Aromatic C-5 | 125 - 129 | |

| Aromatic C-6 (C-Br) | 115 - 120 | The carbon bearing the bromine atom is shielded relative to an unsubstituted carbon due to the "heavy atom effect". |

| Methyl (-CH₃) | 18 - 22 | This is a typical chemical shift for a methyl group attached to an aromatic ring. |

Expert Insight: The C-F coupling is a powerful diagnostic tool. The carbon directly attached to fluorine will appear as a large doublet, and smaller couplings may be observed for carbons two and three bonds away.

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-25 mg of this compound.[5] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5][6] Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is at least 4 cm.[7]

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[5] The magnetic field is then shimmed to achieve maximum homogeneity, which results in sharp spectral lines.[3]

-

Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} are used. For ¹H, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[5]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aldehyde, aromatic ring, and the C-halogen bonds.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Medium to Weak | Stretch |

| Aldehyde C-H | 2850 - 2800 and 2750 - 2700 | Weak | Stretch (Fermi doublet) |

| Carbonyl (C=O) | 1710 - 1685 | Strong | Stretch |

| Aromatic C=C | 1600 - 1450 | Medium to Strong | Stretch |

| C-F | 1250 - 1000 | Strong | Stretch |

| C-Br | 600 - 500 | Medium to Strong | Stretch |

| Out-of-plane C-H bending | 900 - 675 | Strong | Bending |

Field-Proven Insights: The strong carbonyl stretch is often the most prominent peak in the spectrum.[8] The presence of the Fermi doublet for the aldehyde C-H stretch is a classic diagnostic feature for aldehydes. The region below 1000 cm⁻¹ is the "fingerprint region" and will contain a complex pattern of bands unique to this molecule, including the C-F and C-Br stretches.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Caption: Workflow for ATR-FTIR data acquisition.

Detailed Steps:

-

Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[10] A background spectrum of the empty crystal is recorded to subtract atmospheric and instrument contributions.[10]

-

Sample Application: A small amount of the solid this compound is placed onto the ATR crystal.[11]

-

Pressure Application: A pressure anvil is lowered onto the sample to ensure good contact with the crystal surface.[11]

-

Data Collection: The IR spectrum is then collected. The evanescent wave penetrates a few micrometers into the sample, and the absorbed radiation is detected.[12][13]

-

Cleaning: After analysis, the sample is removed, and the crystal is cleaned with a suitable solvent.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrum

Molecular Ion (M⁺): The molecular ion peak is expected to be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[14] This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). The nominal molecular weight is 217, so peaks are expected at m/z 216 and 218 (corresponding to C₈H₆⁷⁹BrFO and C₈H₆⁸¹BrFO).

Key Fragmentation Pathways:

-

Loss of H·: A peak at M-1 (m/z 215 and 217) corresponding to the loss of the hydrogen radical from the aldehyde.

-

Loss of ·CHO: A peak at M-29 (m/z 187 and 189) due to the loss of the formyl radical. This results in a stable aromatic cation.

-

Loss of Br·: Peaks at m/z 137 (M-79) and 137 (M-81, less likely as ⁸¹Br is lost) corresponding to the loss of a bromine radical.

Table 4: Predicted Key Mass Spectral Peaks

| m/z (for ⁷⁹Br isotope) | m/z (for ⁸¹Br isotope) | Proposed Fragment | Rationale |

| 216 | 218 | [C₈H₆BrFO]⁺ | Molecular ion (M⁺ and M+2) |

| 215 | 217 | [C₈H₅BrFO]⁺ | Loss of H· |

| 187 | 189 | [C₇H₅BrF]⁺ | Loss of ·CHO |

| 137 | - | [C₈H₆FO]⁺ | Loss of ·Br |

Trustworthiness of Isotopic Patterns: The 1:1 ratio of the M⁺ and M+2 peaks is a highly reliable indicator for the presence of a single bromine atom in the molecule.[15]

Experimental Protocol: Electron Ionization (EI)-MS

Caption: Workflow for Electron Ionization Mass Spectrometry.

Detailed Steps:

-

Sample Introduction: The sample is introduced into the ion source, typically after separation by Gas Chromatography (GC-MS) or via a direct insertion probe. The sample must be volatilized.[16]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (usually 70 eV).[17][18] This energy is sufficient to eject an electron from the molecule, forming a radical cation (the molecular ion).[19]

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species and neutral radicals.[19]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a complementary and powerful toolkit for the comprehensive characterization of this compound. By understanding the principles behind each technique and the expected spectral features, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development activities.

References

- 1. 1114809-22-1 | this compound [fluoromart.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. agilent.com [agilent.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. mt.com [mt.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 18. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Solubility of 6-Bromo-2-fluoro-3-methylbenzaldehyde for Researchers and Drug Development Professionals

Introduction: The Synthetic Value and Physical State of 6-Bromo-2-fluoro-3-methylbenzaldehyde

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆BrFO.[1] As a poly-substituted benzene ring, it serves as a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The specific arrangement of a bromo, fluoro, methyl, and formyl group on the aromatic core provides multiple reaction sites for further chemical modification. Understanding the solubility of this compound is a critical prerequisite for its effective use in a laboratory or process chemistry setting. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification methods such as crystallization, and is a foundational parameter in formulation development. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its structural features and offers a detailed protocol for its empirical determination.

Physicochemical Profile and Structural Analysis

To understand the solubility of this compound, we must first examine its molecular structure and key physical properties. The compound is a solid at room temperature, often appearing as a yellow to brown solid.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | [1] |

| Appearance | Yellow to brown solid | [1] |

| Predicted Boiling Point | 250.4 ± 35.0 °C | [1][2] |

| Predicted Density | 1.575 ± 0.06 g/cm³ | [1][2] |

| Storage Temperature | 2-8°C under inert gas | [2] |

The molecule's structure is central to its solubility behavior. It consists of:

-

A benzene ring , which is inherently nonpolar and hydrophobic.

-

An aldehyde group (-CHO) , which is polar and capable of acting as a hydrogen bond acceptor.

-

A fluorine atom (-F) and a bromine atom (-Br) , which are electronegative and contribute to the molecule's overall polarity and dipole moment.

-

A methyl group (-CH₃) , which is nonpolar.

The combination of a large, nonpolar aromatic ring with several polar functional groups suggests a nuanced solubility profile. The molecule is expected to be largely insoluble in water but should exhibit good solubility in a range of common organic solvents. The principle of "like dissolves like" will be the primary determinant of its behavior.[3]

Predictive Solubility Profile

Table of Predicted Qualitative Solubility in Common Organic Solvents:

| Solvent | Solvent Class | Polarity Index¹ | Predicted Solubility | Rationale |

| Water | Polar Protic | 9.0 | Insoluble | The large, hydrophobic benzene ring dominates, overcoming the polarity of the aldehyde and halogen groups. |

| Methanol | Polar Protic | 5.1 | Soluble | The alcohol can hydrogen bond with the aldehyde's oxygen, and its short alkyl chain is compatible with the aromatic ring. |

| Ethanol | Polar Protic | 5.2 | Soluble | Similar to methanol, ethanol is a good solvent for moderately polar organic solids. |

| Acetone | Polar Aprotic | 5.1 | Very Soluble | The polar aprotic nature of acetone is highly effective at solvating the polar groups of the benzaldehyde derivative without the steric hindrance of protic solvents. |

| Dichloromethane (DCM) | Halogenated | 3.1 | Very Soluble | DCM is an excellent solvent for a wide range of organic compounds and should readily dissolve the molecule due to dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | 4.0 | Very Soluble | THF is a versatile polar aprotic solvent that effectively dissolves many substituted aromatic compounds. |

| Ethyl Acetate | Ester | 4.4 | Soluble | Its moderate polarity makes it a good choice for dissolving and purifying compounds of intermediate polarity. |

| Toluene | Aromatic (Nonpolar) | 2.4 | Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the molecule's benzene ring. |

| Hexane / Heptane | Aliphatic (Nonpolar) | 0.0 | Slightly Soluble to Insoluble | The high polarity imparted by the aldehyde, fluorine, and bromine groups will likely make it poorly soluble in highly nonpolar aliphatic hydrocarbons. |

¹ Polarity Index values are relative measures and can vary slightly between sources. The values presented are for general comparison.[6]

Theoretical Framework: Understanding Solute-Solvent Interactions

The predicted solubilities are governed by the intermolecular forces between the solute (this compound) and the solvent molecules.[7] For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.

-

In Polar Protic Solvents (e.g., Methanol): The primary interactions will be dipole-dipole forces and hydrogen bonding, where the solvent's hydroxyl group acts as a hydrogen bond donor to the aldehyde's carbonyl oxygen (a hydrogen bond acceptor).

-

In Polar Aprotic Solvents (e.g., Acetone, DCM, THF): Strong dipole-dipole interactions will dominate. The solvent molecules can effectively solvate the polar regions of the solute without the presence of acidic protons.

-

In Nonpolar Solvents (e.g., Toluene): Solubility is driven by weaker van der Waals forces, specifically London dispersion forces. In the case of toluene, π-π interactions between the aromatic rings of the solute and solvent provide an additional stabilizing force, enhancing solubility compared to aliphatic solvents like hexane.

The following diagram illustrates the key structural features influencing the molecule's polarity and interactions.

Caption: Molecular structure highlighting polar and nonpolar regions.

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise solubility data, a robust experimental method is required. The isothermal saturation method (or shake-flask method) followed by gravimetric analysis is a reliable and widely accepted technique.[8]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solute)

-

High-purity organic solvent of choice

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Pre-weighed, clean glass vials for evaporation

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a glass vial. "Excess" means enough solid remains undissolved at equilibrium, ensuring saturation. For a 2 mL solvent volume, starting with ~50-100 mg of solid is typically sufficient.

-

Accurately add a known volume or mass of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure thermodynamic equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for slowly dissolving solids. Causality: This extended period ensures the dissolution process has completed and the measured concentration represents the true saturation solubility, not a kinetic intermediate.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle for at least 2-4 hours at the same constant temperature. Causality: This step prevents clogging of the filter and ensures that only the saturated supernatant is sampled.

-

-

Sampling and Filtration:

-

Carefully draw the clear supernatant into a syringe.

-

Attach a syringe filter to the syringe. Causality: The filter removes any microscopic solid particulates, which would otherwise lead to an overestimation of the solubility.

-

Dispense a precise volume (e.g., 1.00 mL) of the clear, saturated filtrate into a pre-weighed (tared) glass vial. Record the exact mass of the empty vial.

-

-

Solvent Evaporation:

-

Place the vial containing the filtrate in a drying oven at a moderate temperature (e.g., 40-50 °C) or under a gentle stream of nitrogen until all the solvent has evaporated. A vacuum desiccator can be used for the final drying stage. Causality: This removes the volatile solvent, leaving only the non-volatile solid solute that was dissolved.

-

-

Final Weighing and Calculation:

-

Allow the vial to cool to room temperature in a desiccator to prevent moisture uptake.

-

Weigh the vial containing the dry solid residue on the analytical balance.

-

Calculate the mass of the dissolved solid by subtracting the tare mass of the vial.

-

The solubility is then calculated in the desired units, typically mg/mL or g/L.

-

Solubility (mg/mL) = (Mass of vial with residue - Tare mass of vial) / Volume of filtrate taken

The following workflow diagram visualizes this experimental process.

Sources

- 1. 1114809-22-1 | this compound [fluoromart.com]

- 2. This compound CAS#: 1114809-22-1 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organometallics.it [organometallics.it]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Research Applications of 6-Bromo-2-fluoro-3-methylbenzaldehyde: A Versatile Synthetic Building Block

Abstract

6-Bromo-2-fluoro-3-methylbenzaldehyde is a trifunctional aromatic aldehyde that serves as a highly versatile intermediate in modern organic synthesis. Its unique substitution pattern—featuring a reactive aldehyde, a synthetically tractable bromine atom, and a strategically placed fluorine atom—offers a powerful toolkit for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, reactivity, and its established and potential applications in pharmaceutical discovery, heterocyclic chemistry, and materials science. Detailed experimental protocols and workflows are presented to empower researchers in leveraging this compound for novel scientific advancements.

Introduction and Physicochemical Profile

This compound (CAS No. 1114809-22-1) is a substituted aromatic aldehyde with the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol .[1] Its structure is centered on a benzene ring, which is functionalized with three distinct groups that dictate its chemical behavior and synthetic utility. This compound is typically a yellow to brown solid and is recognized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1]

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:

-

The aldehyde group is a gateway for C-C and C-N bond formation through condensations, reductive aminations, and nucleophilic additions.

-

The bromo group is an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, alkyl, and amino substituents.

-

The fluoro group, a common bioisostere in medicinal chemistry, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of target molecules.[2][3][4]

The combination of these features in a single, readily available starting material makes this compound a high-value intermediate for synthetic chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1114809-22-1 | [1][5][6] |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Yellow to brown solid | [1] |

| Boiling Point | 250.4±35.0 °C (Predicted) | [1] |

| Density | 1.575±0.06 g/cm³ (Predicted) | [1] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Core Reactivity and Synthetic Landscape

The synthetic potential of this compound is dictated by the predictable reactivity of its three primary functional groups. Understanding these reaction pathways is crucial for designing efficient synthetic routes.

Caption: Proposed workflow for synthesizing a kinase inhibitor scaffold.

Synthesis of Fused Heterocyclic Systems

The aldehyde functionality is a powerful tool for constructing rings. One of the most effective methods is the Friedländer annulation, which condenses an ortho-amino benzaldehyde with a compound containing an α-methylene ketone to form a quinoline.

While the starting material is not an amino-benzaldehyde, the bromo-substituent can be readily converted to a protected or unprotected amine via methods like the Buchwald-Hartwig amination. This two-step sequence provides access to highly substituted quinoline derivatives, which have potential applications in materials science for their optical properties. [1] Protocol: Synthesis of a 7-Bromo-5-fluoro-6-methylquinoline Derivative

-

Step A: Amination. To a solution of this compound (1.0 eq) in dry toluene, add benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ with a suitable ligand (e.g., BINAP). Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).

-

Step B: Deprotection. Hydrolyze the resulting imine with aqueous HCl to yield 6-amino-2-fluoro-3-methylbenzaldehyde.

-

Step C: Friedländer Condensation. Dissolve the amino-benzaldehyde (1.0 eq) and an α-methylene ketone (e.g., acetylacetone, 1.1 eq) in ethanol. Add a catalytic amount of a base (e.g., piperidine) or acid (e.g., p-TsOH). Reflux the mixture for 4-12 hours.

-

Step D: Purification. After cooling, the product often precipitates. It can be collected by filtration and purified by recrystallization or column chromatography to yield the target quinoline.

Caption: Workflow for quinoline synthesis via Friedländer Annulation.

Development of Novel Agrochemicals

This benzaldehyde derivative is cited as a building block for agrochemicals. [1]The halogenated and methylated phenyl ring is a common feature in many commercial pesticides and herbicides. The aldehyde can be used to synthesize imines, oximes, or hydrazones, which are classes of compounds known to possess insecticidal or fungicidal activity. The bromine atom allows for coupling to other fragments to explore new chemical space for agrochemical discovery.

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the functionalization of the C-Br bond.

-

Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.

-

Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Protocol 2: Reductive Amination

This protocol demonstrates the conversion of the aldehyde to an amine.

-

Setup: Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Imine Formation: Add a mild acid catalyst (e.g., acetic acid, 0.1 eq) and stir at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions. Stir the reaction at room temperature for 12-24 hours.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the resulting amine by column chromatography or acid-base extraction.

Safety and Handling

This compound is classified with the GHS07 signal word, indicating a warning. [1]* Hazard Statements: H302 (Harmful if swallowed). [1][7]It may also cause skin and serious eye irritation. [8]* Precautionary Measures: Standard laboratory safety precautions should be employed. [1] * Wear protective gloves, clothing, and eye/face protection.

- Avoid breathing dust, fumes, or vapors.

- Wash hands thoroughly after handling.

- Use in a well-ventilated area.

Conclusion and Future Outlook

This compound stands out as a powerful and versatile synthetic intermediate. The strategic arrangement of its functional groups provides a predictable and robust platform for generating molecular complexity. Its demonstrated utility in the synthesis of pharmaceutical intermediates and its high potential for constructing novel heterocyclic and materials science-relevant compounds underscore its importance. [1]Future research will likely see this building block employed in the development of new therapeutics, functional materials with tailored optical properties, and next-generation agrochemicals. The continued exploration of its reactivity will undoubtedly unlock further innovative applications.

References

-

PubChem. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound,CAS No.1114809-22-1. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2,3-difluorobenzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved from [Link]

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-fluoro-3-methylbenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 1114809-22-1 | this compound [fluoromart.com]

- 2. benchchem.com [benchchem.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2abiotech.net [2abiotech.net]

- 6. guiding-bio.com [guiding-bio.com]

- 7. 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5 [sigmaaldrich.com]

- 8. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | CID 10236304 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 6-Bromo-2-fluoro-3-methylbenzaldehyde: Strategies, Methodologies, and Practical Considerations

Abstract: 6-Bromo-2-fluoro-3-methylbenzaldehyde is a key substituted aromatic aldehyde that serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its specific substitution pattern, featuring a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and a reactive aldehyde group, makes it a valuable intermediate. However, the precise arrangement of these functional groups presents a significant regiochemical challenge in its synthesis. This guide provides an in-depth analysis of viable synthetic strategies, focusing on the underlying chemical principles, step-by-step protocols, and a comparative evaluation of the most effective routes for its preparation.

Strategic Analysis: Retrosynthetic Pathways

The synthesis of a multi-substituted benzene ring requires careful strategic planning to control the regiochemical outcome. For this compound, three primary retrosynthetic disconnections can be envisioned, each with distinct advantages and challenges.

-

Strategy A: Formylation of a Pre-functionalized Arene: This approach involves introducing the aldehyde group onto a benzene ring that already contains the bromo, fluoro, and methyl substituents. The success of this strategy hinges on a highly regioselective formylation method.

-

Strategy B: Late-Stage Bromination: This pathway begins with 2-fluoro-3-methylbenzaldehyde and introduces the bromine atom in a final step. This is often challenging due to the directing effects of the existing substituents and the potential for the aldehyde group to undergo oxidation.[2]

-

Strategy C: Oxidation of a Methyl Group: This route starts with a toluene derivative, 6-bromo-2-fluoro-3-methyltoluene, and converts the methyl group into the aldehyde functionality. This typically involves a two-step process of benzylic halogenation followed by oxidation.

Caption: Retrosynthetic analysis of this compound.

Based on established principles of aromatic chemistry, Strategy A, particularly via directed ortho-metalation, offers the most precise control over regiochemistry. Strategy C presents a robust and reliable alternative, while Strategy B is often the least practical due to issues with selectivity and functional group compatibility.

Recommended Synthetic Pathway: Directed Ortho-Metalation and Formylation (Strategy A)

This pathway is considered the most efficient due to its high regioselectivity. The core of this strategy is the use of a strong base to deprotonate the aromatic ring at a specific position, guided by the directing effects of the existing substituents. The fluorine and bromine atoms are both effective ortho-directing groups for metalation. The proton at the C1 position, situated between the fluoro and bromo groups, is the most acidic and is readily abstracted. The resulting aryllithium or arylmagnesium intermediate is then trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Starting Material: 1-Bromo-3-fluoro-2-methylbenzene

The primary precursor for this route is 1-Bromo-3-fluoro-2-methylbenzene. This compound can be synthesized from commercially available 3-fluoro-2-methylaniline through a Sandmeyer-type reaction, involving diazotization followed by treatment with a bromide source like cuprous bromide.

Caption: Workflow for Directed Ortho-Metalation and Formylation.

Experimental Protocol: Directed Ortho-Metalation and Formylation

Materials:

-

1-Bromo-3-fluoro-2-methylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF

-

Anhydrous N,N-dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-Bromo-3-fluoro-2-methylbenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Metalation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or LDA (1.1 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1-2 hours.

-

Causality: The extremely low temperature is critical to prevent decomposition of the temperature-sensitive aryllithium intermediate and to avoid side reactions, such as halogen-metal exchange. Anhydrous conditions are mandatory as organolithium reagents are potent bases and will be quenched by trace amounts of water.

-

-

Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 1-2 hours at this temperature and then allowed to slowly warm to room temperature overnight.

-

Causality: The aryllithium anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF. The initial adduct is then hydrolyzed during workup to yield the aldehyde.

-

-

Workup and Extraction: The reaction is carefully quenched by the slow addition of 1 M HCl. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the pure this compound.

Alternative Synthetic Pathway: Oxidation of a Toluene Derivative (Strategy C)

This pathway provides a valuable alternative, especially if the corresponding toluene derivative is more readily accessible than the precursor for Strategy A. The methodology is based on a two-step sequence: free-radical bromination of the benzylic methyl group, followed by a Kornblum oxidation to furnish the aldehyde. A patent for a similar compound, 2-bromo-6-fluorobenzaldehyde, outlines this effective approach.[3]

Starting Material: 6-Bromo-2-fluoro-3-methyltoluene

This precursor must be synthesized or procured. Its preparation could involve the bromination of 2-fluoro-3-methyltoluene, although controlling the regioselectivity of this electrophilic aromatic substitution can be complex.

Caption: Workflow for the Oxidation of 6-Bromo-2-fluoro-3-methyltoluene.

Experimental Protocol: Two-Step Oxidation

Step 1: Benzylic Bromination

-

A solution of 6-bromo-2-fluoro-3-methyltoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) in an inert solvent like carbon tetrachloride (CCl₄) is heated to reflux.

-

The reaction progress is monitored (e.g., by TLC or GC-MS). Upon completion, the mixture is cooled, the succinimide byproduct is filtered off, and the solvent is evaporated to yield the crude benzyl bromide intermediate, which is often used directly in the next step.

-

Causality: The reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) generates radicals that abstract a hydrogen atom from the benzylic position, which is the most reactive site due to resonance stabilization of the resulting benzylic radical.

-

Step 2: Kornblum Oxidation

-

The crude 6-bromo-2-fluoro-3-(bromomethyl)benzene from the previous step is dissolved in dimethyl sulfoxide (DMSO).

-

Sodium bicarbonate (NaHCO₃, ~2.0 eq) is added, and the mixture is heated to approximately 70-100 °C for several hours.[3]

-

After cooling, the reaction mixture is poured into ice water and extracted multiple times with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or distillation.

-

Causality: The benzyl bromide is susceptible to Sₙ2 displacement by the oxygen atom of DMSO. The resulting intermediate then undergoes an intramolecular elimination, facilitated by the base (NaHCO₃), to form the aldehyde, dimethyl sulfide, and HBr.

-

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A: Directed Ortho-Metalation | Pathway B: Late-Stage Bromination | Pathway C: Toluene Oxidation |

| Starting Material | 1-Bromo-3-fluoro-2-methylbenzene | 2-Fluoro-3-methylbenzaldehyde | 6-Bromo-2-fluoro-3-methyltoluene |

| Key Reagents | n-BuLi or LDA, Anhydrous DMF | Bromine (Br₂) or NBS, Lewis Acid | NBS, AIBN, DMSO, NaHCO₃ |

| Number of Steps | 1 (from precursor) | 1 (from precursor) | 2 (from precursor) |

| Regioselectivity | Excellent | Poor to Moderate | Not applicable (functional group transformation) |

| Advantages | Highly regioselective, direct, high-yielding. | Atom economical if selective. | Avoids highly reactive organometallics. |

| Disadvantages | Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions. | Risk of aldehyde oxidation[2], competing directing effects lead to isomer mixtures. | Two-step process, potential for over-oxidation, handling of lachrymatory benzyl bromide intermediate. |

Conclusion

References

-

Kumar, S. (2016). Response to "How can I do dibromination on 2-fluorobenzaldehyde?". ResearchGate. Available at: [Link].[2]

-

Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde. Available at: .[3]

Sources

An In-Depth Technical Guide to the Aldehyde Reactivity of 6-Bromo-2-fluoro-3-methylbenzaldehyde

Executive Summary

6-Bromo-2-fluoro-3-methylbenzaldehyde is a polysubstituted aromatic aldehyde with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The reactivity of its aldehyde group is intricately modulated by the electronic and steric influences of the bromo, fluoro, and methyl substituents on the phenyl ring. This guide provides a comprehensive analysis of these effects, predicting the aldehyde's reactivity in key organic transformations. We will explore how the interplay of inductive withdrawal, resonance effects, and steric hindrance governs the accessibility and electrophilicity of the carbonyl carbon, thereby influencing reaction kinetics and outcomes. This document serves as a predictive framework for researchers, offering field-proven insights and detailed experimental protocols for nucleophilic addition, oxidation, reduction, and condensation reactions.

Molecular Structure and Electronic Profile

The reactivity of the aldehyde functional group in this compound is not dictated by the aldehyde alone but by its complex interplay with the substituents on the aromatic ring. Understanding these substituent effects is paramount to predicting and controlling its chemical behavior.

The molecule possesses three key substituents:

-

Fluorine (at C2): Highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It has a weak resonance donating effect (+R) due to its lone pairs, but for halogens, the inductive effect is generally dominant.[2]

-

Bromine (at C6): Electronegative, exerting a significant -I effect. Like fluorine, it has a +R effect, but orbital overlap between bromine's 4p orbitals and carbon's 2p orbitals is less efficient, making its resonance donation weak.[2]

-

Methyl (at C3): An electron-donating group through a hyperconjugation effect (+I).

The aldehyde group itself is a moderate deactivating group, withdrawing electron density from the ring through a resonance effect (-R).

Cumulative Electronic and Steric Effects

The net effect on the aldehyde's reactivity is a combination of these electronic and steric factors.

| Substituent | Position | Electronic Effect (Primary) | Steric Effect on Aldehyde |

| Fluorine | ortho | Strong Inductive Withdrawal (-I) | Moderate |

| Bromine | ortho | Strong Inductive Withdrawal (-I) | High |

| Methyl | meta | Inductive Donation (+I) | Low |

| Aldehyde | - | Resonance Withdrawal (-R) | - |

Net Electronic Effect: The two powerful inductively withdrawing ortho-halogens (F and Br) significantly decrease the electron density of the aromatic ring. This deactivation is only partially offset by the meta-methyl group. The consequence is a highly electron-deficient carbonyl carbon, making it a potent electrophile. However, this is counterbalanced by steric factors.

Net Steric Effect: The presence of two ortho substituents, particularly the bulky bromine atom, creates substantial steric hindrance around the aldehyde group.[3][4] This steric shield impedes the approach of nucleophiles, which can dramatically slow down reaction rates compared to less hindered aldehydes.[4][5] The aldehyde group may also be forced out of the plane of the benzene ring, which can disrupt resonance effects.[6]

Expert Insight: The core challenge in working with this molecule is the dichotomy between its electronically activated aldehyde (highly electrophilic) and its sterically hindered environment. Reaction conditions must be carefully chosen to overcome the physical blockade without causing unwanted side reactions on the sensitive aromatic system.

Key Reaction Classes and Protocols